Lipophilicity (LogP) Differentiation: 6-Ethyl-5,7-difluoroindoline-2,3-dione vs. Non-Ethylated 5,7-Difluoro Analog
6-Ethyl-5,7-difluoroindoline-2,3-dione exhibits a calculated LogP of 1.60, representing a 0.70 log unit increase relative to its non-ethylated comparator 5,7-difluoroindoline-2,3-dione (LogP 0.90) . This corresponds to an approximately 5-fold higher octanol–water partition coefficient, attributable to the lipophilic contribution of the 6-ethyl substituent. The increased lipophilicity is expected to enhance membrane permeability while remaining within the drug-like LogP range (<5), making the ethylated compound a more balanced starting point for lead optimization programs targeting intracellular enzymes.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | 5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3): LogP = 0.90 |
| Quantified Difference | ΔLogP = +0.70 (approx. 5-fold increase in lipophilicity) |
| Conditions | Calculated LogP (XLogP3/ACD LogP); target compound value from Chemsrc; comparator value from Aladdin Scientific |
Why This Matters
A 0.70 log unit increase in lipophilicity can significantly improve passive membrane permeability and oral bioavailability potential, a critical selection criterion when prioritizing isatin scaffolds for intracellular target engagement.
